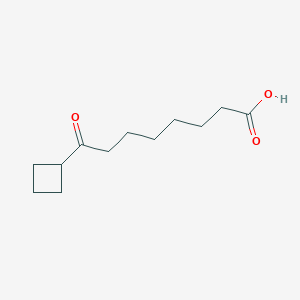
2-(3-Fluorobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzoyl)oxazole is a chemical compound with the empirical formula C10H6FNO2 and a molecular weight of 191.16 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of oxazole-containing molecules, including 2-(3-Fluorobenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy is considered one of the most appropriate for preparing oxazole-based medicinal compounds . Another method involves the rapid flow synthesis of oxazolines at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis
The molecular structure of 2-(3-Fluorobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The compound’s SMILES string representation isFc1cccc(c1)C(=O)c2ncco2 . Chemical Reactions Analysis
Oxazole compounds, including 2-(3-Fluorobenzoyl)oxazole, are known to participate in various chemical reactions. For instance, they can be synthesized from β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .Physical And Chemical Properties Analysis
2-(3-Fluorobenzoyl)oxazole is a solid substance . Its empirical formula is C10H6FNO2 and it has a molecular weight of 191.16 .Aplicaciones Científicas De Investigación
Fluorescence Imaging and Nucleic Acid Sensing:
- Oxazole-type fluorophores, such as those related to 2-(3-Fluorobenzoyl)oxazole, have been shown to increase fluorescence intensity upon interaction with nucleic acids. This property makes them useful in nucleic acid sensing and fluorescence imaging. For instance, a study developed a novel stilbene-type fluorophore, MO-VN, that exhibited significant fluorescent enhancement upon interacting with G-quadruplex structures, important in various biological phenomena (Ma et al., 2021).
Organic Synthesis and Medicinal Chemistry:
- The organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles, related to 2-(3-Fluorobenzoyl)oxazole, has been utilized to construct chiral tetrasubstituted C-F stereocenters. These reactions are significant in medicinal chemistry, demonstrating the versatility of oxazole and fluorine-containing compounds in synthesizing pharmacophores (Li, Lin, & Du, 2019).
Development of Fluorescent Materials:
- 2-Aryloxybenzo[d]oxazoles, similar in structure to 2-(3-Fluorobenzoyl)oxazole, have been explored as efficient organic fluorophores, particularly in creating blue fluorescent materials for full-color displays and white emission. These compounds, due to their unique molecular packing mode, exhibit deep-blue emission, highlighting the potential of oxazole derivatives in material sciences (Meng et al., 2021).
Homogeneous Gold Catalysis:
- Oxazole compounds like 2,4-oxazole have been applied in gold-catalyzed oxidation strategies, demonstrating the potential of oxazole derivatives in novel methods of synthesis. This application shows the relevance of oxazole structures in advancing gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Anticancer Research:
- Novel 2,4,5-trisubstituted oxazole derivatives, structurally similar to 2-(3-Fluorobenzoyl)oxazole, have been synthesized and evaluated for their antiproliferative activity. This research demonstrates the significance of oxazole derivatives in developing new compounds with potential anticancer properties (Liu, Lv, Xue, Song, & Zhu, 2009).
Safety And Hazards
Direcciones Futuras
Oxazole-based molecules, including 2-(3-Fluorobenzoyl)oxazole, have received attention from researchers globally due to their various biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . The information presented in the relevant papers will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
(3-fluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNALHOKDDYTNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642074 |
Source


|
| Record name | (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzoyl)oxazole | |
CAS RN |
898759-69-8 |
Source


|
| Record name | (3-Fluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














